3,4-Dihydroxy-5-methylbenzaldehyde

Lipophilicity ADME Physicochemical Properties

Procure 3,4-Dihydroxy-5-methylbenzaldehyde (CAS 82628-68-0) for its unique catechol-aldehyde scaffold. The electron-donating methyl at C5 and ortho-dihydroxy pattern provide a ~10-fold higher LogP (1.2187) vs. protocatechuic aldehyde, critical for CNS penetration and oral bioavailability programs. This specific substitution is essential for COMT substrate assays and for constructing hemoglobin allosteric modulators—generic alternatives produce inactive regioisomers. Standard supply at 97% purity; inquire for bulk.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 82628-68-0
Cat. No. B12281948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-5-methylbenzaldehyde
CAS82628-68-0
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)O)C=O
InChIInChI=1S/C8H8O3/c1-5-2-6(4-9)3-7(10)8(5)11/h2-4,10-11H,1H3
InChIKeyUQGXJTFCHIBNLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxy-5-methylbenzaldehyde (CAS 82628-68-0): Procurement Considerations for a Specialized Catecholic Aldehyde


3,4-Dihydroxy-5-methylbenzaldehyde (CAS 82628-68-0) is an aromatic aldehyde with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol [1]. It features a catechol moiety (ortho-dihydroxy) on the 3- and 4-positions and a methyl substituent at the 5-position of the benzaldehyde ring [1]. This specific substitution pattern distinguishes it from its unsubstituted parent, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde, CAS 139-85-5), and other positional isomers like 2,3-dihydroxy-4-methylbenzaldehyde . The compound is a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems and as a substrate in enzymatic studies of O-methyltransferases [2].

Why 3,4-Dihydroxy-5-methylbenzaldehyde Cannot Be Simply Replaced by Common Analogs


The unique substitution pattern of 3,4-dihydroxy-5-methylbenzaldehyde (catechol hydroxyls at C3/C4, methyl at C5) leads to distinct physicochemical and biochemical properties that make generic substitution with similar benzaldehydes ineffective . The presence of the electron-donating methyl group alters the electronic environment of the aromatic ring and the reactivity of the aldehyde and hydroxyl groups. Furthermore, the compound's specific LogP of 1.2187 [1] and hydrogen bonding capacity (2 donors, 3 acceptors) [2] influence its solubility and molecular interactions, which differ from analogs like 3,4-dihydroxybenzaldehyde (LogP ~0.2) . These differences are critical in applications ranging from enzyme substrate specificity to the construction of complex molecules where regioselectivity is paramount. The following quantitative evidence underscores where this specific compound is required over its alternatives.

Quantitative Differentiation of 3,4-Dihydroxy-5-methylbenzaldehyde: A Comparative Evidence Guide


Lipophilicity and Membrane Permeability: LogP Differentiation

The lipophilicity of 3,4-dihydroxy-5-methylbenzaldehyde, as indicated by its LogP value, is significantly higher than its non-methylated analog, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This difference in calculated partition coefficient directly impacts its behavior in biological systems and its utility in medicinal chemistry campaigns [1].

Lipophilicity ADME Physicochemical Properties

Enzymatic Substrate Specificity in O-Methyltransferase Assays

In studies of caffeic acid O-methyltransferase (COMT), which is critical for lignin and vanillin biosynthesis, 3,4-dihydroxy-5-methylbenzaldehyde (often studied as the closely related 3,4-dihydroxy-5-methoxybenzaldehyde) and protocatechuic aldehyde were identified as the best in vitro substrates. This preferential methylation indicates a specific recognition by the enzyme's active site that is not equally shared by other lignin pathway intermediates [1].

Enzyme Kinetics Lignin Biosynthesis Caffeic Acid O-Methyltransferase (COMT)

Reactivity in Nucleophilic Addition Reactions: Influence of Methyl Group on Aldehyde Electrophilicity

The presence of the electron-donating methyl group at the 5-position influences the electrophilicity of the aldehyde carbonyl in 3,4-dihydroxy-5-methylbenzaldehyde compared to the unsubstituted 3,4-dihydroxybenzaldehyde. This is a class-level inference based on the well-established principles of aromatic substitution, where alkyl groups are ortho/para directing and electron-donating, thereby reducing the partial positive charge on the carbonyl carbon of the adjacent aldehyde group [1].

Organic Synthesis Electrophilicity Reaction Kinetics

Use as a Regiospecific Intermediate in Heterocycle Synthesis

3,4-Dihydroxy-5-methylbenzaldehyde is specifically claimed as an intermediate in patents for the synthesis of heterocyclic derivatives with potential therapeutic applications, such as modulators of hemoglobin for increasing tissue oxygenation [1]. Its substitution pattern is not incidental; it is required to achieve the specific regiochemistry and resulting biological activity of the final compound.

Medicinal Chemistry Heterocyclic Chemistry Patent Literature

Primary Application Scenarios for 3,4-Dihydroxy-5-methylbenzaldehyde in Research and Industry


Medicinal Chemistry: Lead Optimization for Improved ADME Properties

In medicinal chemistry programs, 3,4-dihydroxy-5-methylbenzaldehyde serves as a valuable starting material for introducing a catechol-aldehyde moiety with enhanced lipophilicity. As established in the LogP comparison (Evidence Item 1), its approximately 10-fold higher partition coefficient compared to 3,4-dihydroxybenzaldehyde makes it a superior choice for designing compounds intended to cross lipid membranes [1]. This property is critical for improving oral bioavailability and cellular permeability of drug candidates.

Chemical Biology: Probing COMT Enzyme Activity

Researchers investigating the role of caffeic acid O-methyltransferase (COMT) in lignin biosynthesis or in the metabolism of catecholamines can utilize 3,4-dihydroxy-5-methylbenzaldehyde (or its close analog 3,4-dihydroxy-5-methoxybenzaldehyde) as a preferred substrate for in vitro assays [2]. Its high acceptance by COMT, as detailed in Evidence Item 2, makes it an ideal tool for characterizing enzyme kinetics, screening for inhibitors, or studying the enzyme's substrate specificity, outperforming other common benzaldehydes.

Organic Synthesis: Building Block for Patent-Protected Heterocycles

For synthetic chemists in the pharmaceutical and agrochemical industries, this compound is an essential intermediate for constructing complex heterocyclic scaffolds. As highlighted in Evidence Item 4, its specific substitution pattern is required for the synthesis of compounds with claimed therapeutic effects, such as allosteric modulators of hemoglobin [3]. Using an alternative benzaldehyde would result in a different regioisomer, likely with significantly altered or nullified biological activity, making this specific compound a non-negotiable procurement item.

Polymer Chemistry: Synthesis of Functionalized Monomers

The ortho-dihydroxy (catechol) and aldehyde functional groups of 3,4-dihydroxy-5-methylbenzaldehyde make it a versatile monomer for creating functional polymers and hydrogels. Its increased lipophilicity relative to protocatechuic aldehyde (Evidence Item 1) can be leveraged to tune the hydrophobic/hydrophilic balance of polymer networks, influencing their swelling behavior, mechanical properties, and interaction with biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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